(5S)-5-Cyclobutylpyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

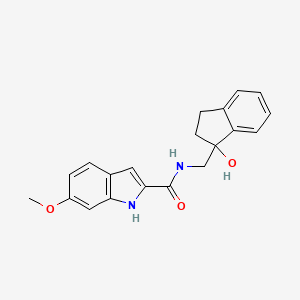

(5S)-5-Cyclobutylpyrrolidin-2-one, also known as CPP, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. CPP is a cyclic derivative of the amino acid proline and has a unique structure that makes it an attractive molecule for research purposes.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Applications

- The synthesis of 3-amino-8-hydroxy-2-methyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitriles incorporates a 5-hydroxylactam fragment, demonstrating its utility as an intermediate in organic synthesis. This process highlights the structural diversity achievable through reactions involving pyrrolidin-2-one derivatives (Fedoseev et al., 2015).

Pharmacological Research

- Novel dispiropyrrolidines synthesized through 1,3-dipolar cycloaddition reactions exhibited antidiabetic activity, showcasing the potential therapeutic applications of pyrrolidin-2-one derivatives in treating diabetes (Murugan et al., 2009).

Catalysis and Ligand Design

- The development of N-dialkylamino-N‘-alkylimidazol-2-ylidenes using a pyrrolidine derivative as a precursor demonstrates its application in the synthesis of novel ligands for catalysis, further indicating the compound's versatility in facilitating complex chemical transformations (Ros et al., 2006).

Antimicrobial and Cytotoxic Activities

- The antimycobacterial activity of highly functionalized dispiropyrrolidines against M. tuberculosis, along with their mechanism of action elucidated through molecular docking studies, illustrates the bioactive potential of pyrrolidin-2-one derivatives in addressing infectious diseases (Wei et al., 2014).

Drug Discovery and Development

- The discovery of ABT-267, a pan-genotypic inhibitor of HCV NS5A, which includes pyrrolidine-based inhibitors in its structure, highlights the significance of pyrrolidin-2-one derivatives in the development of highly potent and selective antiviral therapies (DeGoey et al., 2014).

Material Science and Biocompatible Probes

- Ferrocene derivatives supported on poly(N-vinylpyrrolidin-2-one) (PVP) demonstrate the application of pyrrolidin-2-one derivatives in creating water-soluble and electrochemically active probes for biomolecules, indicating their utility in biosensing and materials science (Baldoli et al., 2007).

Propiedades

IUPAC Name |

(5S)-5-cyclobutylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-5-4-7(9-8)6-2-1-3-6/h6-7H,1-5H2,(H,9,10)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPPRINOJPLZQV-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)[C@@H]2CCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5S)-5-Cyclobutylpyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyanocyclohexyl)-2-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2710172.png)

![4-chloro-N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2710173.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2710174.png)

![2,2,2-Trifluoroethyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2710177.png)

![1-(5-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)thiophen-2-yl)ethanone](/img/structure/B2710182.png)

![2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2710185.png)

![2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B2710186.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2710187.png)